
3-Quinolinecarboxamide, 5,6,7,8-tetrahydro-2-((2-methoxyphenyl)amino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Quinolinecarboxamide, 5,6,7,8-tetrahydro-2-((2-methoxyphenyl)amino)- is a compound belonging to the quinoline carboxamide family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarboxamide, 5,6,7,8-tetrahydro-2-((2-methoxyphenyl)amino)- typically involves the reaction of quinoline derivatives with appropriate amines. One common method includes the use of 2-methoxyaniline as a starting material, which undergoes a series of reactions including cyclization and amination to form the desired product .
Industrial Production Methods
Industrial production of this compound often employs high-throughput synthesis techniques to optimize yield and purity. The process may involve the use of automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
3-Quinolinecarboxamide, 5,6,7,8-tetrahydro-2-((2-methoxyphenyl)amino)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution, where reagents like halides or alkoxides are used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives .
Scientific Research Applications
3-Quinolinecarboxamide, 5,6,7,8-tetrahydro-2-((2-methoxyphenyl)amino)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its role in inhibiting specific enzymes and proteins.
Medicine: Explored as a potential therapeutic agent for treating diseases such as cancer and autoimmune disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects by inhibiting specific kinases, such as the ataxia telangiectasia mutated (ATM) kinase. This inhibition disrupts the signaling pathways involved in cell cycle regulation and DNA repair, leading to potential therapeutic benefits in cancer treatment . The molecular targets include the active sites of these kinases, where the compound binds and prevents their normal function .
Comparison with Similar Compounds
Similar Compounds
Laquinimod: Another quinoline-3-carboxamide derivative with immunomodulatory effects.
Quinoline-3-carboxamide derivatives: A broad class of compounds with varying biological activities.
Uniqueness
3-Quinolinecarboxamide, 5,6,7,8-tetrahydro-2-((2-methoxyphenyl)amino)- is unique due to its specific structural features, such as the methoxyphenyl group, which contributes to its selective inhibition of certain kinases. This selectivity makes it a valuable compound for targeted therapeutic applications .
Properties
CAS No. |
117052-11-6 |
|---|---|
Molecular Formula |
C17H19N3O2 |
Molecular Weight |
297.35 g/mol |
IUPAC Name |
2-(2-methoxyanilino)-5,6,7,8-tetrahydroquinoline-3-carboxamide |
InChI |
InChI=1S/C17H19N3O2/c1-22-15-9-5-4-8-14(15)20-17-12(16(18)21)10-11-6-2-3-7-13(11)19-17/h4-5,8-10H,2-3,6-7H2,1H3,(H2,18,21)(H,19,20) |
InChI Key |
AWRNFTCQQVWBCA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC2=C(C=C3CCCCC3=N2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


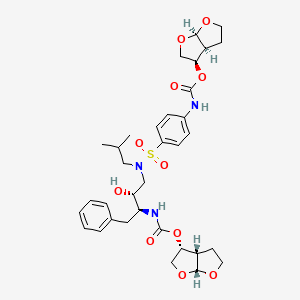
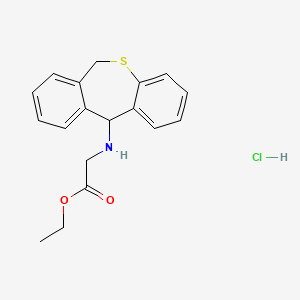

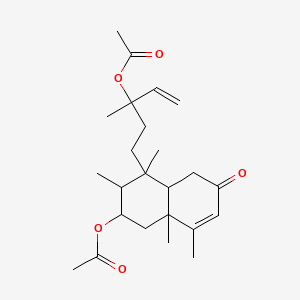

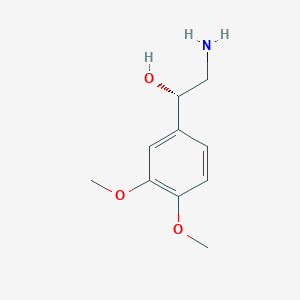
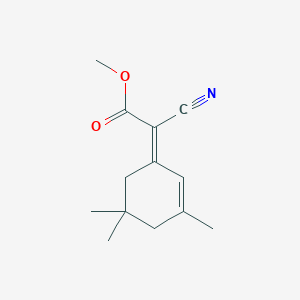
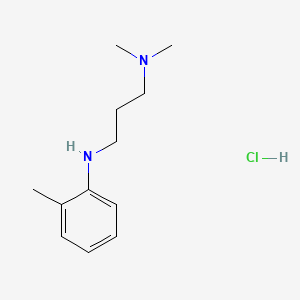
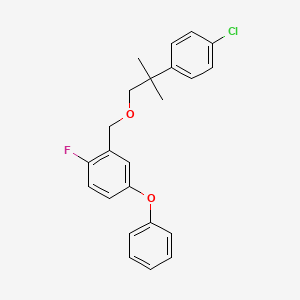


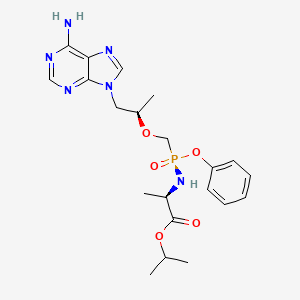

![5-(3-amino-2-methylsulfanyl-3-oxopropyl)-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide](/img/structure/B12770162.png)
